L-Name

Content Navigation

CAS Number

Product Name

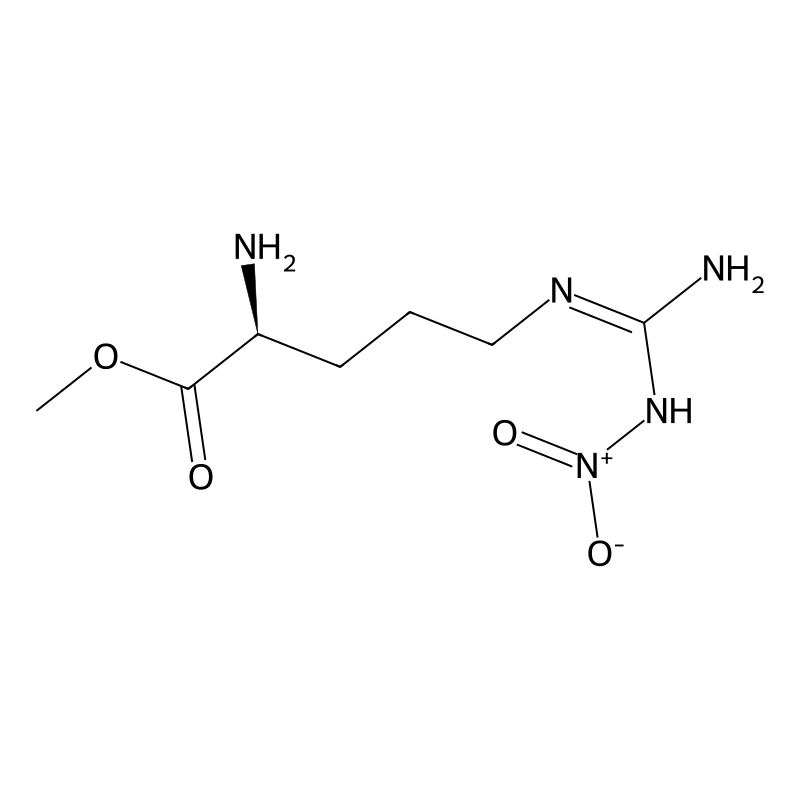

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Investigating Blood Pressure Regulation:

L-Name is a valuable tool for studying the role of NO in blood pressure regulation. Since NO relaxes blood vessels, inhibiting its production with L-Name can lead to vasoconstriction (narrowing of blood vessels) and an increase in blood pressure [3]. This allows researchers to assess the contribution of the NO pathway to blood pressure control in various models, including hypertension (high blood pressure) and heart failure.

Understanding Nitric Oxide's Role in the Nervous System:

L-Name plays a role in studies investigating the function of NO in the nervous system. NO acts as a neurotransmitter, influencing neuronal communication and processes like learning and memory [4]. By inhibiting NO production with L-Name, researchers can explore the specific effects of NO on neuronal activity and behavior.

Exploring Nitric Oxide's Involvement in Other Biological Processes:

Beyond blood pressure and the nervous system, L-Name finds use in research on various other NO-related processes. These include:

- Inflammation: NO can modulate inflammatory responses. L-Name allows researchers to investigate the role of NO in different models of inflammation, such as arthritis and inflammatory bowel disease [5].

- Wound Healing: NO plays a role in wound healing. Studies using L-Name can help understand how manipulating NO levels affects wound closure and tissue regeneration [6].

- Cancer Research: NO might be involved in tumor growth and progression. Research with L-Name can contribute to understanding the role of NO in cancer development and potential therapeutic strategies [7].

Important Note

While L-Name is a valuable research tool, it's not a medicinal product and should not be used outside of controlled research settings.

Here are the references used for this response:

- [1] L-NAME (L-NG-Nitroarginine Methyl Ester) National Institutes of Health:

- [2] Nitric Oxide - an overview | ScienceDirect Topics()

- [3] L-NAME and Dietary Nitrate in Cardiovascular Health | National Institutes of Health()

- [4] Nitric Oxide and the Nervous System | National Institutes of Health()

- [5] The Role of Nitric Oxide in Inflammation and Inflammatory Diseases | National Institutes of Health()

- [6] Nitric Oxide and Wound Healing | National Institutes of Health()

- [7] Nitric Oxide and Cancer | National Institutes of Health()

L-Name, chemically known as Nomega-Nitro-L-arginine methyl ester hydrochloride, is a non-selective inhibitor of nitric oxide synthase (NOS). Its molecular formula is C₇H₁₅N₅O₄·HCl, with a molecular weight of 269.69 g/mol. L-Name is primarily utilized in research settings to induce hypertension and study the physiological roles of nitric oxide (NO) in various biological systems. It acts by inhibiting the conversion of L-arginine to nitric oxide, thereby affecting vascular tone and blood pressure regulation .

- L-NAME competitively inhibits NOS by mimicking the structure of L-arginine, a natural substrate for the enzyme []. This competition prevents L-arginine from binding to the active site of NOS, leading to a decrease in NO production.

- The reduced NO levels can have various effects depending on the tissue and physiological context. For example, in blood vessels, decreased NO can lead to vasoconstriction (blood vessel narrowing) and potentially elevated blood pressure [].

- L-NAME is generally considered a safe compound when used in controlled research settings []. However, high doses may cause side effects like hypotension (low blood pressure) and headaches due to its effects on NO production [].

- L-NAME should be handled with care in a well-ventilated laboratory environment, following standard safety protocols for handling potentially hazardous chemicals [].

L-Name undergoes hydrolysis in vivo to form Nomega-Nitro-L-arginine (L-NNA), which is its active form. This conversion is crucial for its function as an NOS inhibitor. The inhibition of NOS leads to decreased levels of nitric oxide and cyclic guanosine monophosphate (cGMP), which are important mediators in vascular relaxation and other physiological processes .

In experimental settings, L-Name has been shown to cause endothelium-dependent contractions and inhibit endothelium-dependent relaxation induced by acetylcholine in aortic rings. This indicates its role in modulating vascular responses through NO synthesis inhibition .

L-Name's primary biological activity is its ability to inhibit nitric oxide synthase, resulting in reduced nitric oxide production. This inhibition has significant implications for cardiovascular physiology, particularly in studies of hypertension. In animal models, administration of L-Name has been associated with increased systemic arterial blood pressure and bradycardia (slowed heart rate) due to its vasoconstrictive effects .

Furthermore, L-Name has been used to explore the role of nitric oxide in various pathological conditions, including diabetes and neurodegenerative diseases, where altered NO signaling pathways are implicated .

L-Name can be synthesized through several methods, typically involving the nitration of L-arginine derivatives. One common approach includes the reaction of L-arginine with nitrous acid or other nitrating agents under controlled conditions to yield Nomega-Nitro-L-arginine, which is then methylated to produce L-Name. The synthesis often requires purification steps to achieve high purity levels suitable for research applications .

L-Name is primarily used in pharmacological research to study the physiological roles of nitric oxide. Its applications include:

- Hypertension Studies: Inducing hypertension in animal models to understand vascular function.

- Cardiovascular Research: Investigating the role of nitric oxide in cardiovascular diseases.

- Neuroscience: Exploring the effects of nitric oxide on neuronal function and neurodegeneration.

- Diabetes Research: Studying the impact of altered NO signaling on diabetic complications .

Interaction studies involving L-Name have revealed its complex effects on various signaling pathways. For instance, it has been shown to potentiate the vasodilatory effects of nitroglycerin by releasing stored nitric oxide, indicating that while it inhibits NOS, it may also influence NO-mediated signaling indirectly . Additionally, L-Name has been used to examine how other compounds interact with NO pathways, particularly in the context of endothelial function and vascular reactivity.

L-Name shares similarities with several other compounds that also act as nitric oxide synthase inhibitors or modulate nitric oxide pathways. Here are some notable comparisons:

| Compound Name | Type | Selectivity | Unique Features |

|---|---|---|---|

| Nomega-Nitro-L-arginine (L-NNA) | NOS Inhibitor | Selective | More selective for endothelial NOS compared to L-Name |

| Nomega-Methyl-L-arginine | NOS Inhibitor | Non-selective | Used for similar studies but less potent than L-Name |

| Agmatine | Endogenous Modulator | Non-selective | Modulates NO signaling without direct inhibition |

| 7-Nitroindazole | NOS Inhibitor | Selective | Primarily selective for neuronal NOS |

L-Name's uniqueness lies in its broad application across various research fields while being a potent non-selective inhibitor of nitric oxide synthase. Its ability to induce hypertension makes it particularly valuable for studying cardiovascular dynamics and therapeutic interventions .

Nω-nitro-L-arginine methyl ester (L-NAME) functions as a prodrug that requires bioactivation to its pharmacologically active form, Nω-nitro-L-arginine (L-NOARG), before exhibiting its nitric oxide synthase inhibitory effects [1] [2] [3]. The bioactivation mechanism operates through hydrolytic cleavage of the methyl ester moiety, converting the inactive prodrug to its active metabolite.

The bioactivation of L-NAME occurs through both enzymatic and non-enzymatic pathways [1] [2]. Enzymatic hydrolysis is mediated primarily by cellular esterases, particularly carboxylesterases, which cleave the ester bond through a classic serine hydrolase mechanism [4] [5]. The catalytic process involves a nucleophilic attack by an activated serine residue on the carbonyl carbon of the ester, forming a tetrahedral intermediate that subsequently collapses to release methanol and generate the acyl-enzyme intermediate. This intermediate is then hydrolyzed by water to yield L-NOARG and regenerate the free enzyme [6] [5] [7].

Non-enzymatic hydrolysis also contributes significantly to L-NAME bioactivation, particularly under physiological conditions [1] [2]. This pathway operates through base-catalyzed hydrolysis, where hydroxide ions attack the ester carbonyl carbon, proceeding through a similar tetrahedral intermediate mechanism [8]. The rate of non-enzymatic hydrolysis is pH-dependent, with alkaline conditions significantly accelerating the conversion [1] [9].

Conversion to L-NOARG

The conversion of L-NAME to L-NOARG represents the critical bioactivation step that transforms an inactive prodrug into a potent nitric oxide synthase inhibitor. High-performance liquid chromatography analyses demonstrate that nitric oxide synthase inhibition by L-NAME correlates directly with the extent of hydrolysis to L-NOARG [1] [9] [2].

Pharmacological Activity Comparison: L-NOARG exhibits approximately 50-fold greater potency than L-NAME as a nitric oxide synthase inhibitor, with IC50 values of 1.4 μM and 70 μM, respectively [1] [9] [10]. This dramatic difference in inhibitory potency confirms that L-NOARG is the true pharmacologically active species, while L-NAME serves solely as a delivery vehicle.

The conversion process is irreversible under physiological conditions. Once formed, L-NOARG does not undergo further degradation and accumulates in target tissues [11] [12]. Studies in septic shock patients demonstrated that L-NOARG exhibits a remarkably long plasma half-life of 22.9 hours compared to L-NAME's rapid elimination half-life of 19.2 minutes [11] [12]. This prolonged retention of the active metabolite contributes to the sustained pharmacological effects observed with L-NAME administration.

Distribution Characteristics: The conversion to L-NOARG significantly alters the compound's distribution properties. L-NAME exhibits a volume of distribution of 0.45 L/kg body weight, while L-NOARG shows extensive tissue distribution with a volume of distribution of 1.96 L/kg [11] [12]. This suggests that L-NOARG penetrates and accumulates in extravascular tissues more extensively than its prodrug precursor.

Hydrolysis Kinetics in Biological Systems

The hydrolysis kinetics of L-NAME vary significantly across different biological systems, reflecting the diverse enzymatic environments and physicochemical conditions present in various tissues and biological fluids.

| Biological System | Half-life | Rate Enhancement Factor | Primary Mechanism |

|---|---|---|---|

| Buffer (pH 7.4) | 365 ± 11.2 minutes | 1.0 (baseline) | Non-enzymatic hydrolysis |

| Human plasma | 207 ± 1.7 minutes | 1.8-fold | Plasma esterases + non-enzymatic |

| Whole blood | 29 ± 2.2 minutes | 12.6-fold | Cellular esterases + plasma enzymes |

| Rat isolated hearts | 4.2 minutes (time to effect) | >80-fold | Tissue esterases |

Enzyme-Mediated Acceleration: The most rapid hydrolysis occurs in whole blood, where cellular esterases provide substantial catalytic enhancement [1] [9]. The acceleration observed in plasma compared to buffer indicates the presence of plasma esterases that contribute to L-NAME bioactivation [1]. However, an important phenomenon occurs in blood systems where rapid hydrolysis is accompanied by sequestration of L-NOARG within blood cells, reducing the apparent bioavailability of the active metabolite [1] [9].

pH Dependence: The hydrolysis rate shows strong pH dependence, with minimal hydrolysis occurring at acidic pH (3.0) and significant acceleration at neutral to alkaline conditions [1] [9]. At pH 7.0, L-NAME produces 53 ± 1.9 μM L-NOARG from 0.1 mM substrate, while at pH 9.0, this increases to 85 ± 14.3 μM [1].

First-Order Kinetics: The hydrolysis follows apparent first-order kinetics in all biological systems studied [1] [9] [11]. The formation of L-NOARG also follows first-order kinetics, with calculated half-lives for appearance matching the disappearance kinetics of L-NAME in most systems [1] [9].

Temperature Effects: Hydrolysis rates increase with temperature, following typical Arrhenius behavior for chemical and enzymatic reactions [8]. However, specific temperature coefficients for L-NAME hydrolysis in biological systems require further investigation.

Structure-Activity Relationship

The structure-activity relationship of L-NAME and related compounds reveals critical molecular determinants for both prodrug stability and biological activity upon bioactivation.

Ester Functionality Requirements: The methyl ester moiety is essential for prodrug function, providing appropriate stability for drug delivery while remaining susceptible to biological hydrolysis [4] [13]. The ester linkage must balance stability during storage and transport with efficient bioactivation in target tissues. Alternative ester modifications could potentially modulate the rate and selectivity of bioactivation.

Guanidino Group Modifications: The nitro-substituted guanidino group represents the pharmacophore responsible for nitric oxide synthase inhibition [14] [10] [15]. Structure-activity studies demonstrate that both L-NAME and L-NOARG share identical chain lengths with L-arginine and bear the critical nitro-substituent on the guanidino group [14] [15]. This nitro modification causes significant changes in the net atomic charges of the guanidinium nitrogen atoms compared to the natural substrate L-arginine [14].

Conformational Analysis: Computational studies using AM1 and ab initio methods reveal that L-NAME achieves conformations completely different from L-arginine, while L-NOARG exhibits conformational behavior quite comparable to the natural substrate [14] [15]. This conformational difference may explain why L-NAME shows poor direct interaction with nitric oxide synthase, necessitating conversion to L-NOARG for biological activity.

| Compound | IC50 (μM) | Selectivity | Conformational Similarity to L-Arg | Key Structural Feature |

|---|---|---|---|---|

| L-arginine | N/A (substrate) | Natural substrate | Reference | Unmodified guanidino |

| L-NAME | 70 | Constitutive isoforms | Different | Nitro-guanidino + methyl ester |

| L-NOARG | 1.4 | Constitutive isoforms | Similar | Nitro-guanidino + free acid |

| L-NNA | Variable | Constitutive isoforms | Similar | Nitro-guanidino |

Molecular Electrostatic Properties: Molecular electrostatic potential analyses demonstrate significant differences between L-NAME and L-arginine in charge distribution patterns [14]. The nitro-substituent creates distinctive electrostatic properties that may influence enzyme binding and selectivity. These electrostatic differences are critical for determining isoform selectivity among different nitric oxide synthase variants.

Chain Length Considerations: Both L-NAME and L-NOARG maintain the optimal chain length for interaction with the arginine binding site of nitric oxide synthase [14] [15]. This structural conservation ensures that the bioactivated product retains appropriate geometric complementarity with the enzyme active site while the nitro modification provides the inhibitory mechanism.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Dates

2: Tsuda K. Letter by Tsuda regarding article, "Plasminogen activator inhibitor-1 antagonist TM5441 attenuates Nω-nitro-L-arginine methyl ester-induced hypertension and vascular senescence". Circulation. 2014 Aug 26;130(9):e83. doi: 10.1161/CIRCULATIONAHA.113.007940. PubMed PMID: 25156921.

3: Bulbul T, Akosman MS, Yilmaz O, Ulutas E, Bulbul A. Supplementary dietary nitric oxide donor (sodium nitroprusside) or inhibitor (NG-nitro-L-arginine methyl ester) depressed growth performance and ovarian primordial and primary follicles in Japanese quail (Coturnix coturnix japonica) in a dose-dependent manner. Br Poult Sci. 2015;56(1):113-20. doi: 10.1080/00071668.2014.989489. Epub 2015 Jan 23. PubMed PMID: 25421145.

4: Shimizu M, Kochi T, Shirakami Y, Genovese S, Epifano F, Fiorito S, Mori T, Tanaka T, Moriwaki H. A newly synthesized compound, 4'-geranyloxyferulic acid-N(omega)-nitro-L-arginine methyl ester suppresses inflammation-associated colorectal carcinogenesis in male mice. Int J Cancer. 2014 Aug 15;135(4):774-84. doi: 10.1002/ijc.28718. Epub 2014 Jan 28. PubMed PMID: 24474144.

5: Wight JP, Haylor J, Muchaneta-Kubara EC, el Nahas AM. Differential effect of L-nitroarginine methyl ester on urinary cGMP and kidney growth in the conscious rat following uninephrectomy. Nephrol Dial Transplant. 1992;7(12):1185-9. PubMed PMID: 1337157.

6: Pollock DM, Polakowski JS, Opgenorth TJ, Pollock JS. Role of endothelin ET(A) receptors in the hypertension produced by 4-day L-nitroarginine methyl ester and cyclosporine treatment. Eur J Pharmacol. 1998 Apr 3;346(1):43-50. PubMed PMID: 9617750.

7: Chen TH, Liao FT, Yang YC, Wang JJ. Inhibition of inducible nitric oxide synthase ameliorates myocardial ischemia/reperfusion injury - induced acute renal injury. Transplant Proc. 2014 May;46(4):1123-6. doi: 10.1016/j.transproceed.2013.12.018. PubMed PMID: 24815143.

8: Yamaguchi T, Yamazaki T, Kawaguchi H, Tawa M, Nakamura Y, Shiota M, Osada-Oka M, Tanimoto A, Okamura T, Miura K, Iwao H, Yoshiyama M, Izumi Y. Noninvasive metabolic syndrome model using an extremely small minipig, the microminipig. J Pharmacol Sci. 2014;126(2):168-71. Epub 2014 Sep 19. PubMed PMID: 25242170.

9: Florian V, Caroline F, Francis C, Camille S, Fabielle A. Leptin modulates enteric neurotransmission in the rat proximal colon: an in vitro study. Regul Pept. 2013 Aug 10;185:73-8. doi: 10.1016/j.regpep.2013.06.010. Epub 2013 Jun 28. PubMed PMID: 23816465.

10: Nagashima R, Yamaguchi T, Tanaka H, Ogita K. Mechanism underlying the protective effect of tempol and Nω-nitro-L-arginine methyl ester on acoustic injury: possible involvement of c-Jun N-terminal kinase pathway and connexin26 in the cochlear spiral ligament. J Pharmacol Sci. 2010;114(1):50-62. Epub 2010 Aug 10. PubMed PMID: 20703012.

11: Nik Yusoff NS, Mustapha Z, Govindasamy C, Sirajudeen KN. Effect of Clonidine (an antihypertensive drug) treatment on oxidative stress markers in the heart of spontaneously hypertensive rats. Oxid Med Cell Longev. 2013;2013:927214. doi: 10.1155/2013/927214. Epub 2013 May 16. PubMed PMID: 23766863; PubMed Central PMCID: PMC3671561.

12: Peregud DI, Iakovleva AA, Stepanichev MIu, Panchenko LF, Guliaeva NV. [Role of NO/cGMP signaling cascade in the development of opium dependency]. Eksp Klin Farmakol. 2013;76(3):3-6. Russian. PubMed PMID: 23767094.

13: Ghasemi M, Karimollah AR, Bakhtiari B, Ghasemi A, Moezi L, Bahremand A, Ziaei P, Dehpour AR. Effect of biliary cirrhosis on neurogenic relaxation of rat gastric fundus and anococcygeus muscle: role of nitric oxide pathway. Dig Dis Sci. 2014 Nov;59(11):2675-81. doi: 10.1007/s10620-014-3225-0. Epub 2014 Jun 5. PubMed PMID: 24898099.

14: Avontuur JA, Buijk SL, Bruining HA. Distribution and metabolism of N(G)-nitro-L-arginine methyl ester in patients with septic shock. Eur J Clin Pharmacol. 1998 Oct;54(8):627-31. PubMed PMID: 9860150.

15: Kopincová J, Púzserová A, Bernátová I. L-NAME in the cardiovascular system - nitric oxide synthase activator? Pharmacol Rep. 2012;64(3):511-20. Review. PubMed PMID: 22814004.

16: Paulis L, Pechanova O, Zicha J, Krajcirovicova K, Barta A, Pelouch V, Adamcova M, Simko F. Melatonin prevents fibrosis but not hypertrophy development in the left ventricle of NG-nitro-L-arginine-methyl ester hypertensive rats. J Hypertens Suppl. 2009 Aug;27(6):S11-6. doi: 10.1097/01.hjh.0000358831.33558.97. PubMed PMID: 19633445.

17: Pfeiffer S, Leopold E, Schmidt K, Brunner F, Mayer B. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine. Br J Pharmacol. 1996 Jul;118(6):1433-40. PubMed PMID: 8832069; PubMed Central PMCID: PMC1909689.

18: Fujii N, McGinn R, Stapleton JM, Paull G, Meade RD, Kenny GP. Evidence for cyclooxygenase-dependent sweating in young males during intermittent exercise in the heat. J Physiol. 2014 Dec 1;592(23):5327-39. doi: 10.1113/jphysiol.2014.280651. Epub 2014 Oct 17. PubMed PMID: 25326453; PubMed Central PMCID: PMC4262342.

19: Serna E, Mauricio MD, Lluch P, Segarra G, Cortina B, Lluch S, Medina P. Basal release of nitric oxide in the mesenteric artery in portal hypertension and cirrhosis: role of dimethylarginine dimethylaminohydrolase. J Gastroenterol Hepatol. 2013 May;28(5):880-6. doi: 10.1111/jgh.12119. PubMed PMID: 23302093.

20: Lira VA. Exercise-induced cardioprotection: more to k‘NO’w. Cardiology. 2015;130(3):172-4. PubMed PMID: 25720747.